
(2S,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable subject for studies in synthetic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups followed by selective acetylation. The trityl group is often used as a protecting group for the hydroxyl functionalities, and the acetylation is carried out using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis is achieved through the use of large-scale equipment and efficient purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the trityl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, (2S,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and to investigate the interactions between small molecules and biological macromolecules. Its stereochemistry is particularly useful in studying chiral recognition processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a building block for the synthesis of polymers and other high-performance materials.
Mécanisme D'action
The mechanism of action of (2S,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate involves its interaction with specific molecular targets. The trityl group can act as a bulky protecting group, influencing the compound’s reactivity and selectivity. The acetyl groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S,4S,5R,6R)-6-(Methoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- (2S,3S,4S,5R,6R)-6-(Benzyloxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
Uniqueness
Compared to similar compounds, (2S,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is unique due to the presence of the trityl group, which provides steric hindrance and influences the compound’s reactivity. This makes it a valuable tool in synthetic chemistry for the selective protection and deprotection of hydroxyl groups.
Propriétés
Formule moléculaire |
C33H34O10 |
|---|---|
Poids moléculaire |
590.6 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31+,32-/m1/s1 |
Clé InChI |
GTJGUFOLNHYRQE-DSSMMGBBSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol](/img/structure/B14904424.png)

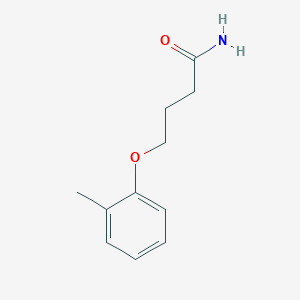
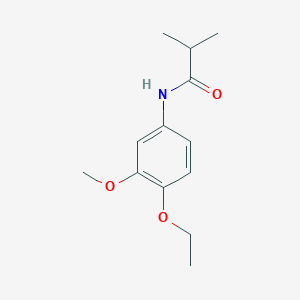
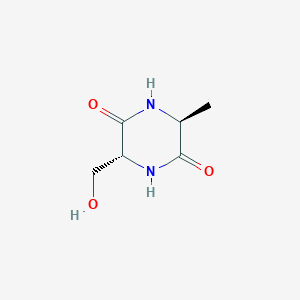
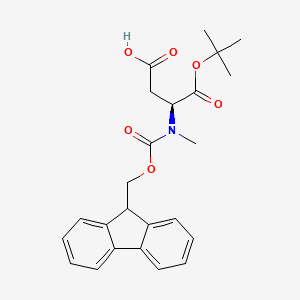

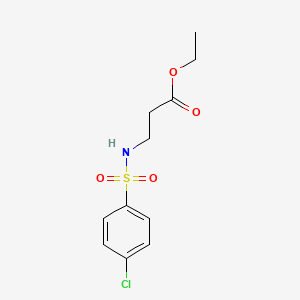
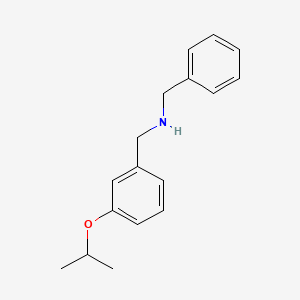
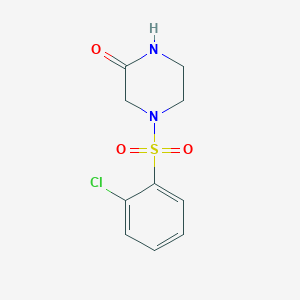
![2'-Isopropylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B14904490.png)
![7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B14904495.png)
![n-(5-Methylthiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14904499.png)
![3-allyl-8-aminobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14904505.png)
